molecular formula C19H20N4O3 B2393389 (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one CAS No. 2210242-53-6

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one

Cat. No. B2393389
CAS RN: 2210242-53-6
M. Wt: 352.394
InChI Key: KJEXJFOOYKWPRO-QHHAFSJGSA-N
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Description

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

Innovative synthesis methods for compounds with similar structures have been developed, highlighting the interest in accessing diverse molecular architectures for further biological and chemical studies. For instance, Quadrelli et al. (2007) explored the synthesis of isoxazoline-based carbocyclic nucleosides from 1,3-cyclohexadiene through nitrosocarbonyl chemistry, demonstrating a method for creating synthons for purine nucleosides Quadrelli et al., 2007.

Pharmacological Potential

Compounds with azabicyclo and triazolyl structures have been investigated for their pharmacological activities. For example, Wadsworth et al. (1992) described the synthesis and muscarinic activities of quinuclidin-3-yltriazole and -tetrazole derivatives, indicating the potential of such compounds in developing muscarinic ligands Wadsworth et al., 1992.

Antibacterial Activities

The synthesis and evaluation of antibacterial activities of related compounds have also been a focus. Tsubouchi et al. (1994) reported on a series of 2-oxaisocephems with notable activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) Tsubouchi et al., 1994.

Molecular Recognition and Catalysis

Research into the molecular recognition properties of compounds containing bicyclic azoalkanes and their catalytic applications has been conducted. Bakirci et al. (2005) studied the complexation of such compounds with p-sulfonatocalix[4]arene, demonstrating strong binding attributed to spherical shape complementarity Bakirci et al., 2005.

Nanoparticle Synthesis

The role of hetero-bicyclic compounds in the synthesis and stabilization of nanoparticles has been explored. Pushpanathan and Kumar (2014) used a hetero bicyclic compound as a reducing and stabilizing agent to prepare zinc nanoparticles, showcasing the utility of such compounds in material science Pushpanathan & Kumar, 2014.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c24-19(6-2-13-1-5-17-18(9-13)26-12-25-17)23-14-3-4-15(23)11-16(10-14)22-8-7-20-21-22/h1-2,5-9,14-16H,3-4,10-12H2/b6-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEXJFOOYKWPRO-QHHAFSJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C=CC3=CC4=C(C=C3)OCO4)N5C=CN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC(CC1N2C(=O)/C=C/C3=CC4=C(C=C3)OCO4)N5C=CN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one

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